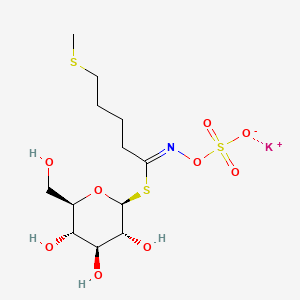

Glucoerucin (potassium)

Description

Classification within Glucosinolate Chemical Diversity

Glucosinolates are a diverse group of natural compounds, with over 130 structures identified. researchgate.net They are categorized based on the structure of their variable side chain, which is derived from an amino acid. The three main classes are:

Aliphatic glucosinolates , derived from methionine, alanine, leucine (B10760876), isoleucine, or valine. nih.govnih.gov

Indole (B1671886) glucosinolates , derived from tryptophan. nih.govnih.gov

Aromatic glucosinolates , derived from phenylalanine or tyrosine. nih.gov

Glucoerucin (B1204559) falls under the category of aliphatic glucosinolates . nih.govhmdb.ca Specifically, it is a methionine-derived glucosinolate with a four-carbon side chain (4-methylthiobutyl). nih.govsrce.hr Its structure consists of a β-D-thioglucose group, a sulfonated oxime moiety, and the characteristic 4-methylthiobutyl side chain. jst.go.jp This classification is significant as the structure of the side chain determines the nature of the hydrolysis products and, consequently, their biological activities. mdpi.com

Significance in Plant Secondary Metabolism Research

Glucoerucin is a key secondary metabolite in plants of the Brassicaceae family. jst.go.jp Secondary metabolites are compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a crucial role in defense mechanisms. nih.gov

The biosynthesis of aliphatic glucosinolates like glucoerucin is a complex process involving three main stages:

Side-chain elongation: The precursor amino acid, methionine, undergoes a series of reactions to extend its carbon chain. nih.govsrce.hr

Formation of the core structure: The elongated amino acid is converted into the characteristic glucosinolate core structure. nih.gov

Secondary modifications: The side chain can be further modified, for example, by oxidation. In plants, glucoerucin can be catalyzed by flavin-monooxygenases to form glucoraphanin (B191350). mdpi.com

The primary significance of glucoerucin in plant metabolism is its role in the "glucosinolate-myrosinase" defense system. biocrick.com The glucosinolate (glucoerucin) and the enzyme myrosinase are stored in separate compartments within the plant cell. mdpi.com When the plant tissue is damaged, for instance by chewing insects or during food preparation, the two come into contact. mdpi.comnih.gov Myrosinase then hydrolyzes glucoerucin, breaking it down into glucose and an unstable aglycone. mdpi.com This aglycone rapidly rearranges to form various bioactive compounds, most notably the isothiocyanate erucin (B1671059). nih.govmdpi.com These hydrolysis products often possess a pungent taste and can act as natural pesticides, deterring herbivores and protecting the plant from microbes. jst.go.jpfrontiersin.org

Historical Trajectory of Research on Glucoerucin (Potassium)

Research into glucoerucin is part of the broader investigation into glucosinolates, which began with the isolation of sinigrin (B192396) from black mustard in the 19th century. The focus on glucoerucin itself is more recent, gaining momentum with the growing interest in the health-promoting properties of cruciferous vegetables.

Early research centered on the isolation and identification of glucoerucin from various plant sources, particularly rocket (Eruca sativa). plantaanalytica.comhmdb.ca A significant finding was that glucoerucin is the major glucosinolate in rocket seeds and sprouts. nih.gov

Subsequent research has largely focused on its hydrolysis product, erucin. nih.govresearchgate.netnih.gov Erucin is structurally similar to sulforaphane (B1684495) (derived from glucoraphanin), a well-studied isothiocyanate from broccoli. nih.gov This structural relationship has prompted comparative studies on their biological activities. nih.gov In recent years, studies have also explored the metabolic fate of glucoerucin and erucin, including their interconversion with glucoraphanin and sulforaphane in the body. mdpi.commdpi.comwur.nl Advanced analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), have been developed for the precise quantification of glucoerucin and its breakdown products in vegetables and biological samples. researchgate.netjst.go.jpacs.orgnih.gov

Data Tables

Table 1: Chemical Properties of Glucoerucin (Potassium Salt)

| Property | Value | Source(s) |

| CAS Number | 15592-37-7 | plantaanalytica.comphytolab.combiocrick.com |

| Molecular Formula | C₁₂H₂₂KNO₉S₃ | cymitquimica.combiocrick.com |

| Molecular Weight | 459.6 g/mol | cymitquimica.comphytolab.combiocrick.com |

| Appearance | Beige or white powder | cymitquimica.combiocrick.com |

| Synonyms | 4-Methylthiobutylglucosinolate potassium salt | cymitquimica.comphytolab.combiocrick.com |

| IUPAC Name | potassium;[(E)-[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate (B86663) | plantaanalytica.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H22KNO9S3 |

|---|---|

Molecular Weight |

459.6 g/mol |

IUPAC Name |

potassium;[(Z)-[5-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate |

InChI |

InChI=1S/C12H23NO9S3.K/c1-23-5-3-2-4-8(13-22-25(18,19)20)24-12-11(17)10(16)9(15)7(6-14)21-12;/h7,9-12,14-17H,2-6H2,1H3,(H,18,19,20);/q;+1/p-1/b13-8-;/t7-,9-,10+,11-,12+;/m1./s1 |

InChI Key |

CFTVNYXGWYKWFH-SNPNTKKDSA-M |

Isomeric SMILES |

CSCCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |

Canonical SMILES |

CSCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |

Origin of Product |

United States |

Occurrence and Distribution of Glucoerucin Potassium in Botanical Systems

Natural Sources and Phylogeny within Brassicales

Glucoerucin (B1204559) is a type of glucosinolate, a class of sulfur-containing secondary metabolites predominantly found in plants of the order Brassicales. doi.organnualreviews.orgnih.govmdpi.com These compounds are responsible for the characteristic pungent flavor of many vegetables in this order. semanticscholar.org The distribution of specific glucosinolates, including glucoerucin, varies significantly among different families and species within the Brassicales, reflecting their evolutionary relationships. nih.gov While glucosinolates have been identified in all families of the Brassicales, the specific profiles can be used to trace phylogenetic connections. nih.gov

Identification in Specific Brassicaceae Species (e.g.,Eruca sativa,Brassica oleracea)

Glucoerucin is notably abundant in several species within the Brassicaceae family, which includes many common vegetables. researchgate.net

Eruca sativa (Rocket or Arugula): This species is a particularly rich source of glucoerucin. mdpi.comasianpubs.orgnih.gov Studies have shown that glucoerucin is the major glucosinolate in Eruca sativa, especially in the seeds, where it can constitute over 90% of the total glucosinolate content. mdpi.comnih.gov For instance, the total glucosinolate content in E. sativa seeds has been measured in the range of 108–125 µmol/g, with glucoerucin accounting for 94–95% of this total. mdpi.com

Brassica oleracea (Broccoli, Cauliflower, Cabbage, etc.): While present, glucoerucin is generally found in lower concentrations in Brassica oleracea varieties compared to Eruca sativa. researchgate.net In broccoli, the most abundant glucosinolate is typically glucoraphanin (B191350), but glucoerucin is also present. researchgate.netnih.gov One study on broccoli seeds found that glucoerucin was one of the major glucosinolates in 27 out of 32 tested lines. nih.gov In cauliflower, glucoerucin was the predominant glucosinolate in the majority of genotypes studied, with concentrations ranging from 0.067 to 7.248 μmol/g. cambridge.org White cabbage has been reported to contain relatively low levels of glucoerucin. cabidigitallibrary.org

Other Brassicaceae Species: Glucoerucin has also been identified in other members of the Brassicaceae family, such as pak choy (Brassica rapa subsp. chinensis) and turnip (Brassica rapa spp. rapa). nih.govplos.org In a study of various Brassica rapa genetic resources, glucoerucin was found in relatively low concentrations. nih.govresearchgate.net

| Species | Common Name | Presence of Glucoerucin | Typical Location | Reported Concentration (µmol/g) |

|---|---|---|---|---|

| Eruca sativa | Rocket, Arugula | Major Glucosinolate | Seeds, Leaves, Roots | 17.84 (seeds) nih.gov, up to 125 (total in seeds, >94% glucoerucin) mdpi.com |

| Brassica oleracea var. italica | Broccoli | Present | Seeds, Florets | Variable, often secondary to glucoraphanin researchgate.netnih.gov |

| Brassica oleracea var. botrytis | Cauliflower | Predominant in many genotypes | Curds | 0.067 - 7.248 cambridge.org |

| Brassica oleracea var. capitata | Cabbage | Present in low amounts | Leaves, Core | Lower than other glucosinolates cabidigitallibrary.org |

| Brassica rapa subsp. chinensis | Pak Choy | Present | Leaves | Variable, present in some cultivars nih.gov |

| Brassica rapa spp. rapa | Turnip | Present | Leaves, Tuber | Levels can be higher in certain genotypes plos.org |

Intra-plant Distribution Patterns Across Organs (e.g., leaves, seeds, roots)

The concentration of glucoerucin is not uniform throughout the plant; it varies significantly between different organs. doi.orgtandfonline.com

In Eruca sativa , the highest concentrations of glucoerucin are typically found in the seeds. mdpi.comtandfonline.com One study reported total glucosinolate contents of 125, 11, and 22 µmol/g dry weight in the seeds, leaves, and roots, respectively, with glucoerucin being a major component in all three. tandfonline.com Specifically, in seeds and roots, glucoerucin and glucoraphanin were the predominant glucosinolates. tandfonline.com

| Plant | Organ | Glucoerucin Concentration Profile | Reference Study Insights |

|---|---|---|---|

| Eruca sativa | Seeds | Highest concentration | Total glucosinolates at 125 µmol/g dry weight, with glucoerucin being a major component. tandfonline.com |

| Roots | Moderate concentration | Total glucosinolates at 22 µmol/g dry weight, with glucoerucin as a major glucosinolate. tandfonline.com | |

| Leaves | Lowest concentration | Total glucosinolates at 11 µmol/g dry weight, with glucoerucin being a predominant glucosinolate. tandfonline.com | |

| Brassica oleracea (general) | Seeds | Generally higher concentrations | Reproductive tissues often have higher glucosinolate levels. nih.gov |

| Leaves | Generally lower concentrations | Vegetative tissues tend to have lower levels. nih.gov | |

| Brassica oleracea var. botrytis (Cauliflower) | Curds | Variable | Concentrations vary significantly between different genotypes and maturity groups. cambridge.org |

Geographic and Ecological Variability in Glucoerucin (Potassium) Occurrence

The presence and concentration of glucoerucin in plants are not static but are influenced by a range of geographic and ecological factors. maxapress.commdpi.com These factors can lead to significant variations in glucosinolate profiles even within the same species. mdpi.com

Geographic Variation: The composition of glucosinolates in pak choy, for example, naturally differs across various geographical regions. nih.gov Similarly, sprouts from Italian wild Eruca sativa have a high percentage of glucosativin, whereas those from Central and Eastern European and Tunisian wild seeds also contain glucoerucin as a major glucosinolate. mdpi.com

Ecological and Environmental Factors:

Climate and Temperature: Temperature is a significant factor affecting glucosinolate levels in Brassica crops. cambridge.org Higher temperatures have been shown to increase the levels of glucosinolates in broccoli. cambridge.org Conversely, some studies suggest that total glucosinolate levels can diminish as temperature rises. maxapress.com

Water Availability: Water stress can alter the glucosinolate profile. For instance, under water stress conditions, glucoerucin content decreased in both broccoli and kale. mdpi.com Other studies have indicated that drought can lead to an increase in total glucosinolate content. maxapress.com

Nutrient Availability: The availability of nutrients, particularly nitrogen and sulfur, can significantly impact glucosinolate synthesis. nih.gov

CO2 Levels: Elevated atmospheric CO2 concentrations can also affect glucosinolate content, though the effects can be species-specific and depend on the individual glucosinolate. nih.gov In Chinese kale, the concentration of glucoerucin was not significantly affected by elevated CO2. nih.gov

Growing Conditions and Season: Variations in growing conditions, including the time of sowing (e.g., spring vs. autumn), can lead to differences in glucosinolate content. researchgate.net

These environmental influences highlight the plasticity of secondary metabolite production in plants in response to their surroundings. maxapress.commdpi.com

Biosynthesis and Metabolic Pathways of Glucoerucin Potassium

Amino Acid Precursor Derivation: The Methionine Pathway

The backbone of glucoerucin (B1204559) is derived from the proteinogenic amino acid L-methionine. portlandpress.comnih.govwikipedia.org Methionine serves as the initial building block for the entire class of aliphatic glucosinolates. oup.commdpi.com The biosynthesis begins with the deamination of methionine into its corresponding α-keto acid, 4-methylthio-2-oxobutanoic acid. sigmaaldrich.comfrontiersin.org This initial conversion is a critical entry point into the glucosinolate biosynthetic pathway and is catalyzed by a branched-chain amino acid aminotransferase (BCAT), specifically BCAT4 in Arabidopsis thaliana. frontiersin.orgencyclopedia.pubresearchgate.net This step links primary amino acid metabolism to the specialized secondary metabolic pathway of glucosinolate synthesis.

Enzymatic Steps in Glucoerucin Core Structure Formation

Following the initial deamination of methionine, the resulting α-keto acid undergoes a series of enzymatic reactions to form the characteristic core structure of glucoerucin. portlandpress.combohrium.comnih.gov This process involves the extension of the amino acid side chain followed by the assembly of the thioglucose and sulfated oxime moieties. frontiersin.org

To produce glucoerucin, which has a four-carbon side chain, the initial methionine precursor must undergo two successive rounds of chain elongation. portlandpress.comsigmaaldrich.com This iterative process, which evolved from leucine (B10760876) biosynthesis, adds one methylene (B1212753) group (-CH2-) to the side chain in each cycle. portlandpress.comoup.comresearchgate.net The cycle consists of three key enzymatic steps that occur in the chloroplast:

Condensation: The α-keto acid condenses with acetyl-CoA, a reaction catalyzed by methylthioalkylmalate synthase (MAM). portlandpress.comsigmaaldrich.comfrontiersin.org The specificity of the MAM enzyme is a key determinant of the final chain length of the glucosinolate. srce.hr

Isomerization: The resulting 2-(ω-methylthioalkyl)malate is then isomerized by an isopropylmalate isomerase (IPMI). portlandpress.comoup.comresearchgate.net

Oxidative Decarboxylation: An isopropylmalate dehydrogenase (IPMDH) catalyzes the oxidative decarboxylation of the isomerized product, yielding a chain-elongated α-keto acid. portlandpress.comfrontiersin.orgresearchgate.net

After two cycles, the product is dihomomethionine (B12077338), the direct amino acid precursor for glucoerucin. nih.govnih.govnih.gov This elongated amino acid is then transaminated by a branched-chain aminotransferase (BCAT3) before it enters the final stages of core structure synthesis in the cytosol. oup.comencyclopedia.pub

Table 1: Key Enzymes in the Glucoerucin Side Chain Elongation Cycle

| Enzyme | Abbreviation | Function | References |

| Branched-Chain Amino Acid Aminotransferase | BCAT4/BCAT3 | Catalyzes deamination of methionine and transamination of elongated 2-oxo acids. | encyclopedia.pubresearchgate.net |

| Methylthioalkylmalate Synthase | MAM | Condenses the 2-oxo acid with acetyl-CoA, initiating the elongation cycle. | portlandpress.comsigmaaldrich.com |

| Isopropylmalate Isomerase | IPMI | Isomerizes the product of the MAM-catalyzed reaction. | oup.comresearchgate.net |

| Isopropylmalate Dehydrogenase | IPMDH | Performs oxidative decarboxylation to yield the chain-elongated 2-oxo acid. | frontiersin.orgresearchgate.net |

Once dihomomethionine is formed, it is converted into the core glucosinolate structure. The initial steps are catalyzed by cytochrome P450 monooxygenases. bohrium.comsrce.hrmdpi.com

First, dihomomethionine is converted to its corresponding aldoxime, (Z)-5-(methylthio)pentanaldoxime. This oxidative decarboxylation is catalyzed by cytochrome P450 enzymes of the CYP79 family. encyclopedia.pubmdpi.com Specifically, CYP79F1 is responsible for metabolizing chain-elongated methionine derivatives like dihomomethionine. encyclopedia.pubsrce.hrmdpi.com

The resulting aldoxime is then oxidized into an unstable aci-nitro compound or nitrile oxide. mdpi.comencyclopedia.pubmdpi.com This reaction is catalyzed by another family of cytochrome P450s, the CYP83 family. For aliphatic glucosinolates like glucoerucin, CYP83A1 is the key enzyme that carries out this conversion. encyclopedia.pubsrce.hrmdpi.com

The next crucial step involves the incorporation of a sulfur atom. The unstable product from the CYP83A1 reaction is conjugated to a sulfur donor, typically glutathione (B108866). encyclopedia.pubmdpi.comnih.gov This step is mediated by glutathione-S-transferases (GSTs). The resulting S-alkyl-thiohydroximate intermediate is then cleaved by a carbon-sulfur lyase known as SUR1. encyclopedia.pubmdpi.comnih.gov This cleavage releases the thiohydroximic acid, which is the direct precursor for glucosylation. mdpi.comnih.gov

The final two steps in the formation of the glucoerucin core structure involve the addition of a glucose molecule and a sulfate (B86663) group. encyclopedia.pubbohrium.com

The thiohydroximic acid is first glucosylated by a UDP-glucose:thiohydroximate S-glucosyltransferase (UGT). encyclopedia.pubnih.govnih.gov For methionine-derived glucosinolates, the enzyme UGT74C1 is primarily responsible for attaching the glucosyl residue from UDP-glucose to the sulfur atom, forming desulfoglucoerucin. encyclopedia.pub

In the final step, this desulfoglucosinolate is sulfated by a 3'-phosphoadenosine-5'-phosphosulfate (PAPS)-dependent sulfotransferase (SOT). encyclopedia.pubnih.govmdpi.com This reaction adds a sulfate group to the N-hydroxy position, completing the biosynthesis of glucoerucin. mdpi.comencyclopedia.pub The resulting molecule is technically an anion, which is stabilized by a cation, commonly potassium, hence the name Glucoerucin (potassium).

Table 2: Enzymes of Glucoerucin Core Structure Formation

| Step | Enzyme/Enzyme Family | Substrate | Product | References |

| Aldoxime Formation | CYP79F1 | Dihomomethionine | (Z)-5-(methylthio)pentanaldoxime | encyclopedia.pubmdpi.com |

| Aldoxime Oxidation | CYP83A1 | (Z)-5-(methylthio)pentanaldoxime | aci-nitro compound / nitrile oxide | encyclopedia.pubmdpi.com |

| Sulfur Incorporation | Glutathione-S-Transferase (GST) | aci-nitro compound + Glutathione | S-alkyl-thiohydroximate | encyclopedia.pubnih.gov |

| C-S Bond Cleavage | C-S Lyase (SUR1) | S-alkyl-thiohydroximate | Thiohydroximic acid | encyclopedia.pubnih.gov |

| Glucosylation | UGT74C1 | Thiohydroximic acid + UDP-glucose | Desulfoglucoerucin | encyclopedia.pub |

| O-Sulfation | Sulfotransferase (SOT) | Desulfoglucoerucin + PAPS | Glucoerucin | encyclopedia.pubmdpi.com |

Diversification Mechanisms in Aliphatic Glucosinolate Biosynthesis

The vast structural diversity of aliphatic glucosinolates, including the presence of glucoerucin in some species and not others, is a result of evolutionary diversification of the biosynthetic pathway genes. bohrium.comnih.govoup.com The key drivers of this diversity are gene duplication and subsequent functional divergence of enzymes involved in the chain elongation and side-chain modification steps. nih.govpnas.orgunl.pt

A central genetic locus for this diversity is the Methylthioalkylmalate Synthase (MAM) gene cluster. pnas.orgnih.gov Different species, and even different accessions of the same species, can have varying numbers and types of MAM genes. pnas.orgnih.gov These genes, such as MAM1 and MAM3, encode enzymes with different substrate specificities and catalytic efficiencies, leading to the production of glucosinolates with different side chain lengths. srce.hr For instance, MAM1 primarily catalyzes the initial cycles of elongation, while other variants can facilitate the production of longer-chain glucosinolates. srce.hr

Similarly, the diversification of cytochrome P450 genes, particularly the CYP79F subfamily, has contributed to the variety of aliphatic glucosinolates. nih.govunl.pt The evolution of distinct CYP79F enzymes with preferences for short- or long-chain methionine derivatives allows for specialized production of different glucosinolates in various plant lineages. encyclopedia.pubmdpi.com These evolutionary changes at key enzymatic steps are fundamental to understanding the specific chemo-profiles, such as the one containing glucoerucin, found across the Brassicaceae family. nih.govunl.pt

Intermediary Metabolite Flux and Dynamics in Glucoerucin Synthesis

The biosynthesis of glucoerucin, an aliphatic glucosinolate derived from the amino acid methionine, is a highly regulated and dynamic process. plos.orgmassey.ac.nz The flow of intermediary metabolites through this pathway, known as metabolic flux, is controlled at several key junctures, ensuring that the synthesis of this defensive compound is balanced with the primary metabolic needs of the plant. The dynamics of this process are influenced by genetic regulation, enzymatic control, and environmental signals. nih.govresearchgate.net

The synthesis of glucoerucin begins with the diversion of methionine from primary metabolism into the specialized glucosinolate pathway. This critical branching point is the start of the chain-elongation phase, a cyclical process that extends the methionine side chain. oup.comresearchgate.net This cycle is a major contributor to the diversity of aliphatic glucosinolates and represents a significant commitment of the plant's metabolic resources. oup.com The flux through this initial part of the pathway is a determining factor for the total amount of aliphatic glucosinolates, including glucoerucin, that can be produced.

The expression of the genes encoding these biosynthetic enzymes is tightly controlled by a network of transcription factors. For aliphatic glucosinolates like glucoerucin, the key regulators are from the MYB family, specifically MYB28, MYB29, and MYB76. researchgate.netmdpi.com These transcription factors activate the genes responsible for the entire pathway in a coordinated manner, responding to developmental cues and environmental stresses such as herbivory or pathogen attack. nih.govresearchgate.net Hormones like jasmonate are also central to this regulatory network, allowing for rapid and dynamic changes in glucoerucin production in response to external threats. nih.gov

The final step in the specific synthesis of the direct precursor to glucoerucin involves a series of core structure modifications. Following chain elongation and the formation of the central glucosinolate structure, glucoerucin (4-methylthiobutyl glucosinolate) can itself be an intermediary metabolite. It is subsequently oxidized by a flavin-monooxygenase enzyme, FMO GS-OX1, to form glucoraphanin (B191350). plos.orgcambridge.org This conversion highlights the dynamic nature of the pathway, where the pool of one glucosinolate directly feeds into the synthesis of another.

Studies tracking the concentration of these compounds during plant development, such as in broccoli sprouts, provide a clear picture of these metabolic dynamics. For instance, the levels of both glucoerucin and glucoraphanin have been observed to decrease sharply after seed germination, before stabilizing for a period. mdpi.comresearchgate.net This reflects a high initial flux and subsequent regulation as the seedling develops.

The table below summarizes key enzymes and regulatory factors and their role in managing the metabolic flux and dynamics of glucoerucin synthesis.

| Enzyme/Factor | Role in Glucoerucin Synthesis | Impact on Intermediary Flux and Dynamics |

| MAM1/MAM3 | Catalyzes the condensation step in the methionine chain-elongation cycle. oup.com | A crucial branching point that diverts 2-oxo acids into the glucosinolate pathway or allows for further elongation. oup.com |

| CYP79F1 | Catalyzes the conversion of chain-elongated methionine derivatives to aldoximes. nih.gov | The primary point of flux control for the short-chain aliphatic glucosinolate pathway. nih.govnih.gov |

| CYP83A1 | Catalyzes the conversion of aldoximes to thiohydroximates. nih.govmdpi.com | Exerts minor flux control in the pathway. nih.gov |

| SUR1 | Catalyzes the C-S cleavage step to form a desulfoglucosinolate precursor. nih.govnih.gov | A shared enzyme with the indolic glucosinolate pathway, creating a potential for competitive flux dynamics. nih.gov |

| FMO GS-OX1 | Catalyzes the S-oxygenation of glucoerucin to glucoraphanin. plos.org | Controls the flux from the glucoerucin pool to the glucoraphanin pool. cambridge.org |

| MYB28 | Transcription factor that is a central regulator of aliphatic glucosinolate biosynthesis genes. researchgate.netmdpi.com | Controls the overall transcriptional response, thereby regulating the potential flux capacity of the entire pathway. researchgate.net |

Research on broccoli sprout development provides quantitative insight into the dynamic concentrations of glucoerucin and its direct metabolic product, glucoraphanin.

| Development Day | Glucoerucin (µmol/g) | Glucoraphanin (µmol/g) |

| 1 | 12.98 | 33.66 |

| 3 | 8.23 | 11.48 |

| 5 | 8.15 | 11.52 |

| 7 | 8.25 | 11.45 |

| Data derived from studies on broccoli sprout development, showing the sharp decrease in glucosinolate concentrations after germination. mdpi.comresearchgate.net |

Genetic and Molecular Regulation of Glucoerucin Biosynthesis

Identification of Key Biosynthetic Genes and Enzyme Systems

The formation of glucoerucin (B1204559) follows the general pathway for aliphatic glucosinolates, which can be divided into three main stages: amino acid side-chain elongation, formation of the core glucosinolate structure, and side-chain modification. mdpi.commdpi.com Glucoerucin (4-methylthiobutyl glucosinolate) is synthesized from dihomomethionine (B12077338), which itself is the product of two cycles of methionine chain elongation. semanticscholar.org

The key genes and the enzyme systems they encode have been largely identified through studies in Arabidopsis thaliana and various Brassica species. researchgate.netnih.gov

Chain Elongation: The initial steps involve the elongation of the methionine side chain. This cyclical process is catalyzed by several enzymes, with Methylthioalkylmalate Synthases (MAMs) being central to the diversification of aliphatic glucosinolates. frontiersin.orgresearchgate.net The MAM1 and MAM3 genes are particularly important in this stage. nih.govjst.go.jp Branched-chain amino acid aminotransferases (BCATs) are also involved in the deamination of methionine to form the initial 2-oxoacid. nih.govmdpi.com

Core Structure Formation: Once the precursor amino acid (dihomomethionine for glucoerucin) is formed, it enters the core structure synthesis pathway. semanticscholar.org

Cytochrome P450 monooxygenases: The CYP79F1 and CYP79F2 genes encode enzymes that convert the chain-elongated amino acid into the corresponding aldoxime. mdpi.comnih.gov Subsequently, the CYP83A1 gene product oxidizes the aldoxime. mdpi.comnih.govrug.nl

C-S Cleavage and Glucosylation: The resulting activated compound is then processed by a C-S lyase, encoded by the SUR1 gene. mdpi.commdpi.com This is followed by the addition of a glucose molecule by a glucosyltransferase, a step catalyzed by enzymes encoded by genes like UGT74B1 and UGT74C1. mdpi.commdpi.com

Sulfation: The final step in creating the core structure is sulfation, where a sulfate (B86663) group is transferred from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the desulfoglucosinolate. biorxiv.orgupubscience.com This reaction is catalyzed by sulfotransferases (SOTs), encoded by genes such as SOT17 and SOT18. mdpi.comsemanticscholar.orgmdpi.com

Once formed, glucoerucin can be further modified. For example, it can be oxidized by flavin-monooxygenases (FMO-GSOX) to form glucoraphanin (B191350). semanticscholar.orgcambridge.org

| Gene/Gene Family | Enzyme | Function in Glucoerucin Biosynthesis | Reference |

|---|---|---|---|

| MAM1, MAM3 | Methylthioalkylmalate Synthase | Side-chain elongation of methionine precursor | nih.govfrontiersin.orgjst.go.jp |

| BCAT | Branched-chain Amino Acid Aminotransferase | Deamination in the methionine chain elongation cycle | nih.govmdpi.com |

| CYP79F1, CYP79F2 | Cytochrome P450 Monooxygenase | Conversion of chain-elongated amino acid to aldoxime | mdpi.comnih.gov |

| CYP83A1 | Cytochrome P450 Monooxygenase | Oxidation of aldoxime to an activated compound | mdpi.comnih.gov |

| SUR1 | C-S Lyase | Cleavage of the carbon-sulfur bond | mdpi.commdpi.com |

| UGT74B1, UGT74C1 | UDP-Glycosyltransferase | Glucosylation of the thiohydroximate | mdpi.commdpi.com |

| SOT17, SOT18 | Sulfotransferase | Sulfation of desulfoglucosinolate to form glucoerucin | mdpi.comsemanticscholar.orgmdpi.com |

Transcriptional Regulation Mechanisms

The biosynthesis of glucoerucin is tightly controlled at the transcriptional level, primarily through the action of specific transcription factors (TFs) that bind to the promoter regions of the biosynthetic genes, thereby activating or repressing their expression. nih.gov This regulation allows the plant to modulate glucosinolate production in response to developmental cues and environmental signals. nih.govresearchgate.net

The R2R3-MYB family of transcription factors are the master regulators of glucosinolate biosynthesis. mdpi.comsemanticscholar.org For aliphatic glucosinolates like glucoerucin, a specific set of MYB factors is responsible for activating the pathway.

Primary Regulators of Aliphatic GSLs: MYB28, MYB29, and MYB76 are well-established positive regulators of aliphatic glucosinolate biosynthesis. mdpi.comnih.govresearchgate.net These TFs specifically activate the promoters of key biosynthetic genes, including MAM3, CYP79F1, and CYP83A1. researchgate.netnih.gov Studies have shown that MYB28 acts as the essential master regulator, driving the basal production of aliphatic glucosinolates. researchgate.net MYB29 is considered an accessory factor that plays a more significant role in the induction of the pathway in response to signaling molecules like methyl jasmonate. researchgate.net

Other Regulatory TFs: While MYB factors are central, other TF families are also involved in the regulatory network. These include basic helix-loop-helix (bHLH), Dof, and IQD proteins. mdpi.comresearchgate.netnih.gov MYB TFs often work in concert with bHLH TFs to regulate the expression of target genes, forming a complex regulatory web that integrates various hormonal and environmental signals. nih.govsemanticscholar.org For instance, brassinosteroid signaling has been shown to repress glucosinolate biosynthesis, an effect that disappears in myb28 mutants, indicating that these MYB factors are crucial for mediating hormonal control. oup.com

| Transcription Factor | Family | Role in Glucoerucin Biosynthesis | Reference |

|---|---|---|---|

| MYB28 | R2R3-MYB | Master positive regulator of basal aliphatic GSL biosynthesis | nih.govresearchgate.net |

| MYB29 | R2R3-MYB | Positive regulator, particularly in response to jasmonate signaling | mdpi.comresearchgate.net |

| MYB76 | R2R3-MYB | Positive regulator of aliphatic GSL biosynthesis | researchgate.netnih.gov |

| bHLH TFs | Basic Helix-Loop-Helix | Interact with MYB factors to co-regulate GSL biosynthetic genes | nih.gov |

Post-Transcriptional and Post-Translational Control of Glucoerucin Production

While transcriptional regulation is the most studied aspect, the control of glucoerucin production also occurs after transcription. These mechanisms allow for more rapid and fine-tuned adjustments to the metabolic flux.

Post-Transcriptional Control: This level of regulation includes processes like alternative pre-mRNA splicing, and modifications to mRNA stability and translation efficiency. nih.gov The circadian clock, for example, is known to regulate a wide array of plant processes through interlocked feedback loops that involve both transcriptional and post-transcriptional control, including post-translational modifications and protein turnover, which affects glucosinolate biosynthesis. bwise.kr

Post-Translational Control: After a protein is synthesized, its activity can be modulated through post-translational modifications (PTMs). nih.gov This is a fast-acting regulatory mechanism that can alter protein activity, stability, or interactions. nih.gov In the context of metabolism, PTMs can directly affect enzyme kinetics. While specific PTMs controlling the activity of glucoerucin biosynthetic enzymes are not yet fully elucidated, it is a recognized layer of metabolic regulation. nih.gov It is also important to distinguish production control from degradation. The hydrolysis of glucosinolates by myrosinase enzymes (e.g., TGG1) is a well-known post-translational event, but it represents the catabolic side, which is activated upon tissue damage to release defense compounds, rather than a control point for biosynthesis. frontiersin.orgresearchgate.net

Coordination of Glucoerucin Synthesis with Primary Plant Metabolism (e.g., Sulfur Metabolism)

As sulfur-rich compounds, the biosynthesis of glucoerucin and other glucosinolates is intrinsically linked to the plant's primary sulfur metabolism. biorxiv.orgnih.gov This coordination is critical for balancing the allocation of sulfur between essential growth processes and the production of defense compounds.

Dependence on Sulfur Donors: The glucoerucin molecule contains two sulfur atoms, which are sourced from primary sulfur metabolism. upubscience.comnih.gov The biosynthesis pathway requires both a reduced sulfur donor, typically cysteine or glutathione (B108866) (GSH), and an activated sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). upubscience.comnih.gov PAPS is synthesized by the enzyme APS kinase (APK), making this enzyme a critical link. upubscience.com Studies on apk mutants show a dramatic reduction in glucosinolate content, highlighting the dependency of the pathway on the PAPS supply. upubscience.com

Regulation by Sulfur Availability: The plant's sulfur status directly regulates the flux into the glucosinolate pathway. When sulfur is abundant, its assimilation can support the synthesis of these secondary metabolites. upubscience.com However, under sulfur-deficient conditions, plants actively downregulate glucosinolate production to prioritize the use of limited sulfur for essential primary metabolites like cysteine and methionine. upubscience.com This repression occurs at the transcriptional level, where the expression of key regulatory TFs like MYB28 is reduced. researchgate.net

Negative Regulators (SDI1/SDI2): Plants have evolved specific mechanisms to enforce this prioritization. Under sulfur limitation, SULFUR DEFICIENCY INDUCED 1 (SDI1) and SDI2 genes are strongly expressed. The SDI1 protein acts as a repressor by interacting directly with the MYB28 transcription factor, thereby inhibiting the activation of glucosinolate biosynthetic genes. biorxiv.org This mechanism ensures that sulfur is redirected from secondary defense compounds to primary metabolism to sustain growth under stress. Furthermore, glucosinolates themselves can act as a sulfur storage pool, which can be broken down to remobilize sulfur back into the primary metabolic system during times of deficiency. mdpi.comnih.govresearchgate.net

Environmental and Agronomic Influences on Glucoerucin Potassium Accumulation

Impact of Macronutrient Availability on Glucoerucin (B1204559) Content

Macronutrients are essential for plant growth and development, and their availability in the soil plays a crucial role in the synthesis of secondary metabolites like glucoerucin. auctoresonline.org Nitrogen, phosphorus, and potassium are the primary macronutrients that have been shown to exert significant effects on glucosinolate levels. auctoresonline.orgnih.gov

Nitrogen is a fundamental component of the amino acids that serve as precursors for glucosinolate biosynthesis. mdpi.comtandfonline.com Consequently, nitrogen availability directly influences the production of these compounds. Generally, an abundant supply of nitrogen tends to decrease the total glucosinolate content in various Brassica crops. nih.govresearchgate.net However, the effect of nitrogen can be complex and may vary depending on the specific type of glucosinolate and the plant species.

In rocket salad (Eruca sativa Mill.), a plant known to contain glucoerucin, studies have shown that lower levels of nitrogen can enhance the metabolic pathway for glucosinolate synthesis. nih.gov Research on the combined effect of nitrogen, phosphorus, and potassium demonstrated that rocket salad plants supplied with a lesser amount of nitrogen exhibited a typical improvement in total glucosinolate contents. nih.gov Specifically, at nitrogen concentrations of 5 mM, there were significantly higher levels of several aliphatic glucosinolates, including glucoerucin. nih.govresearchgate.net In contrast, higher nitrogen supplies resulted in lower total glucosinolate levels. nih.gov

The form of nitrogen supplied, whether ammonium (B1175870) or nitrate (B79036), can also impact glucosinolate content. In hydroponically grown rocket salad, the ratio of ammonium to nitrate in the nutrient solution affected the total glucosinolate concentration. tandfonline.com

The following table summarizes the findings on the effect of nitrogen on glucoerucin and other glucosinolates in rocket salad.

| Nitrogen Level | Effect on Glucosinolate Content in Rocket Salad (Eruca sativa) | Reference |

| Low Nitrogen Supply | Enhances the metabolic pathway for glucosinolate synthesis. | nih.gov |

| 5 mM Nitrogen | Resulted in higher levels of aliphatic glucosinolates, including glucoerucin. | nih.govresearchgate.net |

| High Nitrogen Supply | Leads to lower total glucosinolate levels. | nih.gov |

Phosphorus is another critical macronutrient that influences various physiological processes in plants, including the synthesis of secondary metabolites. Research indicates that phosphorus availability can affect the accumulation of glucosinolates, although the effects can be species-dependent.

In a study on rocket salad, it was found that a phosphorus concentration of 2 mM led to much higher levels of several aliphatic glucosinolates, including glucoerucin and glucoraphanin (B191350). nih.govresearchgate.net This suggests that, similar to nitrogen, a controlled and not excessive supply of phosphorus may be beneficial for the accumulation of these compounds. In contrast, some studies on other Brassica species like mustard and radish have found the effect of phosphorus on glucosinolate production to be insignificant, highlighting the differential response among various plants.

The interaction between phosphorus and light intensity has also been observed to affect glucosinolate levels. In pakchoi (Brassica campestris L. ssp. chinensis), the effects of phosphorus supply on glucosinolates were dependent on the light intensity under which the plants were grown. mdpi.com

The table below presents the observed effects of phosphorus on glucoerucin levels in rocket salad.

| Phosphorus Level | Effect on Glucosinolate Content in Rocket Salad (Eruca sativa) | Reference |

| 2 mM Phosphorus | Resulted in higher levels of aliphatic glucosinolates, including glucoerucin. | nih.govresearchgate.net |

Potassium is a key macronutrient involved in numerous plant functions, including enzyme activation and stress response. Unlike nitrogen and phosphorus, a deficiency in potassium has been shown to induce the biosynthesis of glucosinolates. mdpi.comnih.govmdpi.comresearchgate.net

Studies on Arabidopsis thaliana have demonstrated that potassium-deficient plants accumulate higher levels of both indole (B1671886) and aliphatic glucosinolates. nih.govresearchgate.net This response is believed to be a defense strategy, as the transcript and glucosinolate profiles of K-deficient plants resemble those of plants attacked by herbivores. nih.govresearchgate.net The accumulation of glucosinolates under potassium starvation may serve to enhance the plant's defense potential. mdpi.comresearchgate.net

The following table summarizes the effects of potassium deficiency on glucosinolate biosynthesis.

| Condition | Effect on Glucosinolate Biosynthesis | Mechanism | Reference |

| Potassium Deficiency | Induces accumulation of indole and aliphatic glucosinolates. | Triggers jasmonic acid synthesis, which upregulates glucosinolate biosynthesis genes. | nih.govresearchgate.netwur.nl |

Abiotic Stress Responses and Glucoerucin Concentration

Plants respond to various environmental or abiotic stresses by altering their metabolism, which often includes the accumulation of secondary metabolites like glucosinolates as a defense mechanism. researchgate.net

Soil salinity is a significant abiotic stress that can negatively impact plant growth and productivity. mdpi.comfrontiersin.org However, it can also trigger the accumulation of bioactive compounds as part of the plant's stress response. The effect of salinity on glucosinolate content, including glucoerucin, has been observed in several Brassica species.

In rocket plants (Eruca sativa), exposure to increasing concentrations of sodium chloride (NaCl) in hydroponic culture led to a significant increase in glucosinolate levels. mdpi.com Interestingly, a mild salt stress level (34 mM NaCl) resulted in the highest increment of glucosinolates without negatively affecting the visual quality of the rocket plants. mdpi.com At higher salinity levels (68 mM and 136 mM), while the plants showed signs of stress that would make them unmarketable, they still contained elevated levels of glucosinolates. mdpi.com This suggests that salt-affected plants could potentially be used as a source for extracting these bioactive compounds.

The response to salinity can vary between different plant parts. In broccoli plants subjected to salt stress, a differential accumulation of glucosinolates in the roots and shoots was observed. mdpi.com

The table below details the impact of different salinity levels on rocket plants.

| Salinity Level (NaCl) | Impact on Rocket Plant Appearance | Impact on Glucosinolate Content | Reference |

| 34 mM | No significant negative effect on aesthetic traits. | Significant enrichment in glucosinolates. | mdpi.com |

| 68 mM and 136 mM | Plants do not comply with market standards. | Significant increase in glucosinolate levels. | mdpi.com |

Light is a crucial environmental factor that not only drives photosynthesis but also regulates various aspects of plant development and metabolism, including the synthesis of secondary metabolites. Both the intensity and the quality (wavelength) of light can influence the accumulation of glucoerucin and other glucosinolates.

Studies on broccoli microgreens have shown that light intensity plays a role in glucosinolate content. In one study, the total aliphatic glucosinolates and total glucosinolates increased with the enhancement of light intensity from 30 to 90 μmol·m⁻²·s⁻¹. mdpi.com Glucoerucin was identified as the most abundant glucosinolate in these microgreens. mdpi.comresearchgate.net However, another study reported that the total glucosinolate content in Brassica oleracea decreased with increasing light intensity from 200 to 400 µmol·m⁻²·s⁻¹, indicating that the optimal light intensity can vary. mdpi.com

Light quality, specifically the use of different colored LED lights, has also been shown to affect glucosinolate profiles. In Chinese kale sprouts, blue LED light was found to decrease the content of total aliphatic glucosinolates but increased the levels of certain individual glucosinolates in the roots. sci-hub.se A combination of blue light and calcium chloride treatment significantly increased the content of glucoerucin in Chinese kale sprouts. mdpi.com Furthermore, supplementing white light with far-red (FR) light has been found to significantly increase the total glucosinolate content in broccoli microgreens compared to white light alone. acs.org

The following table presents findings on the effects of light on glucoerucin and total glucosinolate content in microgreens and sprouts.

| Light Condition | Plant | Effect on Glucosinolate Content | Reference |

| Increasing Light Intensity (30 to 90 μmol·m⁻²·s⁻¹) | Broccoli Microgreens | Increased total aliphatic and total glucosinolates. | mdpi.com |

| Blue LED Light + Calcium Chloride | Chinese Kale Sprouts | Significantly increased glucoerucin content. | mdpi.com |

| Far-Red (FR) Light Supplementation | Broccoli Microgreens | Significantly increased total glucosinolate content. | acs.org |

Developmental Stage and Organ-Specific Glucoerucin Accumulation in Plants

The concentration and composition of glucosinolates, including glucoerucin, within a plant are not static. They are dynamically regulated by the plant's developmental stage and vary significantly between different organs. This differential accumulation reflects the changing physiological roles and defense needs of the plant throughout its lifecycle.

Research across various Brassicaceae species demonstrates a general trend of higher glucosinolate concentrations in reproductive organs, such as seeds and siliques (seed pods), compared to vegetative tissues. srce.hr This is followed by younger leaves, while senescing rosette leaves typically contain the lowest levels. srce.hr The high accumulation in seeds is particularly noteworthy as it is not always linked to high levels of biosynthesis in the seeds themselves, suggesting that transport processes from other parts of the plant, like the leaves, are involved. srce.hr

Studies focusing on specific plants provide more detailed insights into the organ-specific distribution of glucoerucin. For instance, in rocket salad (Eruca sativa), glucoerucin is the predominant glucosinolate in seeds and roots. researchgate.net In contrast, the leaves contain a different primary glucosinolate, dimeric 4-mercaptobutyl glucosinolate. researchgate.net This distinct distribution highlights the specialized metabolic functions of different plant organs.

The developmental stage of the plant profoundly influences glucoerucin levels. A study on broccoli (Brassica oleracea var. italica) revealed that the concentration of glucoerucin, along with other aliphatic glucosinolates, tends to decrease as the plant develops from a seed to a seedling. nih.govmdpi.com In one investigation, glucoerucin levels dropped significantly after 17 days of growth from germination in most cultivars studied. nih.gov Similarly, a sharp decrease in both glucoraphanin and glucoerucin was observed after seed germination in another broccoli sprout study. mdpi.com This suggests that these compounds may be utilized as a source of nutrients or for defense during the vulnerable early stages of growth. nih.gov

In turnip (Brassica rapa ssp. rapa), the accumulation of glucoerucin also shows organ and developmental specificity. One study found that glucoerucin levels were higher in one turnip genotype compared to another, and its concentration varied between tuber and leaf tissues at different growth stages. plos.orgnih.gov Specifically, glucoerucin was only detected in the roots of rosettes in Chinese cabbage (Brassica rapa L. ssp. pekinensis). researchgate.net

The following data tables, compiled from various research findings, illustrate the developmental and organ-specific accumulation of glucoerucin and related compounds in different Brassicaceae species.

Table 1: Glucoerucin Concentration in Broccoli (Brassica oleracea var. italica) at Different Developmental Stages

This table presents the changes in glucoerucin concentration during the early development of broccoli. Data is compiled from a study on nine different cultivars, showing a general decrease from seeds to seedlings. nih.gov Another study on broccoli sprouts also shows a sharp decline after germination. mdpi.com

| Developmental Stage | Glucoerucin Concentration (mg/g DW) - Cultivar CQJL nih.gov | Glucoerucin Concentration (µmol/g) - Sprout Study mdpi.com |

| Seeds | 16.602 ± 0.898 | 12.98 |

| 1-Day Sprouts | Not Measured | Not Measured |

| 3-Day Sprouts | Not Measured | 8.23 |

| 17-Day Seedlings | 0.690 ± 0.346 | Not Measured |

DW = Dry Weight

Table 2: Organ-Specific Distribution of Glucosinolates in Rocket Salad (Eruca sativa Mill.)

This table details the concentration of total glucosinolates and the relative abundance of major glucosinolates, including glucoerucin, in different organs of rocket salad. researchgate.net

| Plant Organ | Total Glucosinolate Content (µmol/g DW) | Major Glucosinolates |

| Seeds | 125 | Glucoerucin (94.4 ± 0.2%), Glucoraphanin (5.6 ± 0.2%) |

| Leaves | 11 | Dimeric 4-mercaptobutyl GSL, Glucoraphanin, Glucoerucin |

| Roots | 22 | Glucoerucin, Glucoraphanin |

DW = Dry Weight, GSL = Glucosinolate

Table 3: Glucosinolate Profile in Different Tissues of Rapeseed (Brassica napus L.)

This table shows the concentration of various glucosinolates, including glucoerucin, in microdissected tissues of mature rapeseed. plos.orgresearchgate.net

| Tissue | Glucoerucin (µmol/g) | Other Major Glucosinolates (µmol/g) |

| Hypocotyl and Radicle (HR) | Present | Progoitrin, Glucoraphanin, Gluconapin, Glucobrassicanapin |

| Inner Cotyledon (IC) | Present | Progoitrin, Glucoraphanin, Gluconapin, Glucobrassicanapin |

| Outer Cotyledon (OC) | Present | Progoitrin, Glucoraphanin, Gluconapin, Glucobrassicanapin |

| Seed Coat and Endosperm (SE) | Not Detectable | Not Detectable |

Enzymatic Hydrolysis and Downstream Product Formation from Glucoerucin Potassium

Myrosinase-Dependent Hydrolysis Mechanism of Glucoerucin (B1204559)

When plant tissues are damaged, for instance by chewing or cutting, glucoerucin and myrosinase, which are normally stored in separate cellular compartments, come into contact. mdpi.comfrontiersin.org Myrosinase (a thioglucoside glucohydrolase) catalyzes the cleavage of the β-thioglucoside bond in glucoerucin. mdpi.commdpi.comnih.gov This initial step releases a glucose molecule and forms an unstable intermediate, a thiohydroximate-O-sulfate (aglycone). mdpi.comnih.govmdpi.com This aglycone is the precursor to the various downstream products. mdpi.comcolab.ws The reaction can be summarized as follows:

Glucoerucin + H₂O → (Z)-4-methylsulfanylbutyl-N-(sulfonatooxy)methanimidothioate + D-glucose rhea-db.org

Formation of Erucin (B1671059) (4-Methylthiobutyl Isothiocyanate) as a Hydrolysis Product

Under neutral pH conditions and in the absence of certain specifier proteins, the unstable aglycone derived from glucoerucin spontaneously undergoes a Lossen-like rearrangement. frontiersin.org This rearrangement results in the formation of the isothiocyanate erucin (4-methylthiobutyl isothiocyanate). nih.govmdpi.comwikipedia.org Erucin is a well-studied, bioactive compound and is considered the primary hydrolysis product of glucoerucin in many circumstances. nih.govmdpi.com

Role of Specifier Proteins (e.g., Epithio-specifier protein (ESP), Nitrile-specifier protein (NSP)) in Erucin and Nitrile Diversification

The hydrolysis of glucoerucin does not always lead exclusively to the formation of erucin. The presence and activity of specifier proteins can significantly alter the final product profile. mdpi.comcolab.wsnih.gov These proteins interact with the unstable aglycone intermediate, redirecting the reaction pathway away from isothiocyanate formation and towards the production of nitriles. mdpi.comcolab.wsnih.gov

Epithio-specifier protein (ESP): When ESP is present, it can promote the formation of nitriles from non-alkenyl glucosinolates like glucoerucin. frontiersin.org This results in the production of erucin nitrile instead of erucin. acs.org The activity of ESP can be influenced by factors such as pH and the presence of ferrous ions (Fe²⁺). mdpi.commdpi.comfrontiersin.org

Nitrile-specifier protein (NSP): Similar to ESP, NSPs can also direct the hydrolysis of glucosinolates towards the formation of simple nitriles. mdpi.comcolab.wsnih.gov The presence of NSPs can therefore increase the proportion of erucin nitrile formed from glucoerucin hydrolysis. researchgate.netnih.gov

The interplay between myrosinase and these specifier proteins creates a complex regulatory system that determines the specific types and amounts of hydrolysis products formed. nih.gov

Hydrolysis Product Dynamics and Interconversion during Plant Development (e.g., in sprouts)

The profile of glucoerucin hydrolysis products is not static and can change significantly during the life cycle of a plant, particularly during early growth stages like sprouting. mdpi.comresearchgate.netnih.gov

Studies on broccoli sprouts have shown that the concentrations of glucoerucin and its primary hydrolysis product, erucin, can vary considerably during development. researchgate.netnih.gov For instance, the highest concentrations of both glucoerucin and erucin were observed on the first day of sprouting, with a sharp decrease thereafter. researchgate.netnih.gov

Furthermore, the ratio of erucin to its corresponding nitrile can also shift during sprout development. researchgate.netnih.gov In one study, the ratio of erucin to erucin nitrile decreased after the second day of sprouting, indicating a change in the activity or expression of specifier proteins like ESP and NSP as the sprout matures. researchgate.net This dynamic interplay highlights the plant's ability to modulate the production of different bioactive compounds in response to developmental cues. researchgate.netnih.gov

Table of Hydrolysis Products and Influencing Factors:

| Precursor | Primary Hydrolysis Product | Influencing Factors | Resulting Products |

| Glucoerucin | Unstable Aglycone | Myrosinase | Erucin |

| Glucoerucin | Unstable Aglycone | Myrosinase, ESP, NSP | Erucin Nitrile |

Ecological and Plant Physiological Roles of Glucoerucin Potassium

Role in Plant Defense Mechanisms Against Biotic Stressors

Plants have evolved sophisticated defense mechanisms to fend off attacks from various organisms, including insects and pathogens. mdpi.comnih.govfrontiersin.org The glucosinolate-myrosinase system, to which glucoerucin (B1204559) belongs, is a primary chemical defense in cruciferous plants. srce.hrresearchgate.net This system is activated when plant tissue is damaged, bringing glucoerucin into contact with the myrosinase enzyme. srce.hrnih.gov This interaction hydrolyzes glucoerucin into several bioactive compounds, most notably the isothiocyanate known as erucin (B1671059), which possesses toxic and deterrent properties. srce.hr

Glucoerucin and its breakdown products are key in deterring a broad spectrum of generalist herbivores. srce.hr The hydrolysis products, such as isothiocyanates, can be toxic or act as feeding deterrents to insects, slugs, and birds that are not adapted to feed on Brassica plants. srce.hrnih.gov When an herbivore damages plant tissue, the release of these compounds creates a chemical barrier that can inhibit further feeding. srce.hrresearchgate.net

Research indicates that plants often respond to insect damage by increasing the concentration of glucosinolates, thereby enhancing their resistance to subsequent attacks. srce.hr While generalist herbivores are typically deterred, specialist insects that exclusively feed on glucosinolate-containing plants have evolved mechanisms to detoxify these compounds. researchgate.netresearchgate.net For these specialists, glucoerucin can act as a chemical cue for identifying suitable host plants for feeding and egg-laying. srce.hrresearchgate.net

Table 1: Response of Different Herbivore Types to Glucoerucin

| Herbivore Type | Response to Glucoerucin and its Hydrolysis Products | Reference(s) |

|---|---|---|

| Generalist Herbivores | Feeding deterrence, growth inhibition, toxicity. | srce.hr |

| Specialist Herbivores | Detoxification, use as a host-finding and oviposition cue. | srce.hrresearchgate.netresearchgate.net |

The role of glucoerucin extends to defending against microbial pathogens. srce.hr Studies have demonstrated a clear link between glucoerucin levels and resistance to certain plant diseases. nih.govfrontiersin.org The hydrolysis products of glucosinolates, including those from glucoerucin, have shown in-vitro toxicity to a range of plant pathogenic bacteria and fungi. srce.hrnih.gov

Research on the fungal disease blackleg, caused by Leptosphaeria maculans, in cabbage (Brassica oleracea) revealed that resistant plant lines accumulate glucoerucin after infection, whereas it remains undetected in susceptible lines. frontiersin.org A simultaneous increase in both aliphatic glucosinolates like glucoerucin and indolic glucosinolates was associated with complete resistance. frontiersin.org

Similarly, in studies of black rot disease, caused by the bacterium Xanthomonas campestris pv. campestris (Xcc), the response of glucoerucin levels differed between resistant and susceptible cabbage lines. nih.gov In the resistant line, glucoerucin levels increased 5.44-fold one day after infection, while in the susceptible line, its concentration decreased. nih.gov This suggests that the rapid accumulation of glucoerucin is a component of the plant's defense response. nih.govfrontiersin.org

Table 2: Glucoerucin Levels in Cabbage Lines in Response to Pathogen Infection

| Pathogen | Cabbage Line | Change in Glucoerucin (GER) Content Post-Infection | Reference |

|---|---|---|---|

| Leptosphaeria maculans | Resistant (BN4303) | GER was induced and accumulated. | frontiersin.org |

| Leptosphaeria maculans | Susceptible (BN4059) | No GER was detected. | frontiersin.org |

| Xanthomonas campestris pv. campestris | Resistant | Increased 5.44-fold at 1 day post-infection. | nih.gov |

| Xanthomonas campestris pv. campestris | Susceptible | Decreased 1.64-fold. | nih.gov |

Contribution to Plant Adaptation to Abiotic Environmental Conditions

Beyond biotic threats, glucoerucin is involved in helping plants adapt to abiotic stresses like drought. mdpi.comnih.gov Environmental stressors can significantly alter a plant's secondary metabolism, including the production of glucosinolates. srce.hrresearchgate.net

Studies on Brassica oleracea have shown that water stress leads to an increased accumulation of glucosinolates, with leaves showing higher levels of aliphatic glucosinolates like glucoerucin. mdpi.com In one study, resilient broccoli genotypes exhibited an 85.4% increase in root glucosinolate levels and a 72.8% increase in leaf levels under drought conditions. mdpi.com This accumulation is considered an adaptive response to survive dry conditions. mdpi.com

The degradation products of glucoerucin, particularly isothiocyanates, play a direct role in this adaptation. mdpi.com These compounds can enhance stomatal closure, which is a critical mechanism for reducing water loss through transpiration, thereby improving the plant's drought resilience. mdpi.comresearchgate.net This highlights a dual function for glucoerucin's breakdown products in protecting against both water loss and pathogen invasion through stomata. mdpi.com

**Table 3: Effect of Drought Stress on Glucosinolate Content in *Brassica oleracea***

| Genotype | Condition | Effect on Glucosinolate Levels | Key Glucosinolate Type Increased | Reference |

|---|---|---|---|---|

| Broccoli (BR1) | Drought | 85.4% increase in roots | Aliphatic (e.g., Glucoerucin) | mdpi.com |

| Cauliflower (CV1) | Drought | 72.8% increase in leaves | Aliphatic (e.g., Glucoerucin) | mdpi.com |

Chemical Ecology of Plant-Insect and Plant-Pathogen Interactions Mediated by Glucoerucin

The chemical ecology surrounding glucoerucin is complex, illustrating the intricate relationships between plants, insects, and pathogens. researchgate.netnih.gov Plant secondary metabolites are central to these interactions, acting as a chemical language. nih.gov Glucoerucin, as a precursor to volatile and non-volatile signaling molecules, is a key part of this language. srce.hrfrontiersin.org

For generalist herbivores and non-adapted pathogens, the "smell" and "taste" of glucoerucin's breakdown products signal a toxic or unpalatable food source. srce.hr This bottom-up control helps shape the community of organisms that can successfully feed on the plant. researchgate.net

Conversely, for specialist insects, these same chemical signals are used to locate their host plants. srce.hrresearchgate.net This demonstrates a classic case of co-evolution, where the plant's chemical defense has been co-opted by an adapted herbivore for its own benefit. cas.cz The specific glucosinolate profile of a plant, including the amount of glucoerucin, can therefore influence its susceptibility to different types of herbivores. researchgate.net The interaction is further complicated by the fact that abiotic stresses, such as drought, can alter the plant's glucosinolate profile, which in turn can affect its interactions with herbivores and pathogens. nih.govresearchgate.net

Analytical Methodologies for Research on Glucoerucin Potassium

Advanced Extraction and Sample Preparation Techniques for Intact Glucosinolates

The initial and critical step in the analysis of glucoerucin (B1204559) is its efficient extraction from the plant matrix while preventing its enzymatic degradation. Myrosinase, an enzyme that co-exists with glucosinolates in plant tissues, can hydrolyze glucoerucin upon cell disruption, leading to inaccurate quantification. nih.gov Therefore, effective myrosinase inactivation is paramount.

Several advanced extraction techniques have been employed to isolate intact glucosinolates like glucoerucin:

Solvent Extraction with Heat Treatment: A widely used method involves extracting ground plant material with a boiling methanol-water mixture (e.g., 70-80% methanol). nih.govmdpi.com The high temperature serves to rapidly and irreversibly denature myrosinase. nih.gov Some protocols suggest that heating the plant material in a water bath at temperatures between 65 and 100°C for a short period (10-30 minutes) is effective for enzyme deactivation before extraction. researchgate.net

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant sample, leading to a rapid extraction process. preprints.org MAE has been shown to be as effective or even superior to traditional solvent extraction in terms of speed and efficiency. preprints.org It has been successfully applied to deactivate myrosinase and extract intact glucosinolates from various plant matrices. researchgate.net

Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles that disrupt plant cell walls, facilitating the release of glucosinolates into the solvent. preprints.org This method can enhance extraction efficiency, and studies have optimized parameters like solvent type and extraction duration to maximize yields. preprints.org

Cold Methanol (B129727) Extraction: Some studies have demonstrated that extraction with cold 80% methanol can be as effective as methods involving heat for inactivating myrosinase and extracting glucosinolates. whiterose.ac.uk This approach offers a less hazardous and more time- and cost-effective alternative. whiterose.ac.uk

Solid-Phase Extraction (SPE): Following initial solvent extraction, SPE is often used to purify and concentrate the glucosinolate fraction. researchgate.net Anion-exchange cartridges are commonly employed to bind the negatively charged glucosinolates, allowing for the removal of interfering compounds. nih.gov The intact glucosinolates are then eluted for subsequent analysis.

The choice of extraction method can depend on the plant material, the specific research question, and the available instrumentation. For instance, for small tissue samples, direct extraction in hot 80% methanol might be suitable, while for larger quantities, freeze-drying followed by extraction may be preferred. mdpi.com

Chromatographic Separation and Detection Methods

Chromatography is the cornerstone of glucoerucin analysis, allowing for its separation from other compounds in the extract and its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely used method for the analysis of glucosinolates, including glucoerucin. nih.gov A common approach involves the enzymatic desulfation of intact glucosinolates using a sulfatase enzyme. nih.govacs.org This removes the polar sulfate (B86663) group, and the resulting desulfo-glucoerucin is then separated by reversed-phase HPLC and detected by UV absorbance, typically around 229 nm. nih.govbohrium.com

However, methods for the direct analysis of intact glucosinolates by HPLC-UV have also been developed. nih.gov Paired-ion chromatography, for example, can be used to analyze intact glucosinolates without derivatization. nih.gov

Table 1: Example of HPLC Conditions for Desulfo-Glucoerucin Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) mdpi.com |

| Mobile Phase | Gradient of water and acetonitrile (B52724) mdpi.com |

| Flow Rate | 1.0 mL/min mdpi.com |

| Detection | UV at 226 nm or 229 nm bohrium.commdpi.com |

| Injection Volume | 20 µL mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of glucoerucin, offering superior sensitivity and selectivity compared to HPLC-UV. mdpi.com This technique allows for the direct analysis of intact glucosinolates, eliminating the need for the time-consuming desulfation step. acs.org

LC-MS/MS operates by separating the compounds in the extract using liquid chromatography, followed by ionization and detection by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides a high degree of specificity and allows for accurate quantification even in complex matrices. bohrium.commdpi.com In this mode, a specific precursor ion of glucoerucin is selected and fragmented, and a characteristic product ion is monitored for quantification. researchgate.net

A method for the simultaneous determination of glucoerucin and its hydrolysis product, erucin (B1671059), has been developed using LC-MS/MS, operating in negative ion mode for glucoerucin and positive ion mode for erucin. bohrium.com

Table 2: Example of LC-MS/MS Parameters for Intact Glucoerucin Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 bohrium.com |

| Mobile Phase | Gradient of water with 0.5% formic acid and acetonitrile with 0.5% formic acid bohrium.com |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode bohrium.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) bohrium.com |

| Precursor Ion (m/z) | [M-H]⁻ |

| Product Ion (m/z) | e.g., 96.9601 researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrolysis Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of the volatile hydrolysis products of glucoerucin, primarily isothiocyanates like erucin and nitriles such as 1-cyano-4-(methylthio)butane. mdpi.comcabidigitallibrary.org Since intact glucosinolates are not volatile, this method relies on the prior hydrolysis of glucoerucin, which can be achieved through the action of myrosinase. cabidigitallibrary.org

The volatile hydrolysis products are then extracted and injected into the GC-MS system. The compounds are separated based on their boiling points and polarity in the gas chromatography column and are subsequently identified and quantified by the mass spectrometer. mdpi.com This method is particularly useful for studying the profile of breakdown products formed under different conditions. cabidigitallibrary.org

Table 3: Example of GC-MS Conditions for Glucoerucin Hydrolysis Products

| Parameter | Condition |

| Column | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film) mdpi.com |

| Carrier Gas | Helium or Hydrogen mdpi.comtandfonline.com |

| Injection Mode | Splitless mdpi.com |

| Temperature Program | Ramped temperature program (e.g., 50°C to 230°C) mdpi.com |

| Detection | Mass Spectrometry (MS) |

Spectrophotometric Quantification Approaches

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of total glucosinolates, although they lack the specificity to quantify individual compounds like glucoerucin. nih.gov These methods are based on colorimetric reactions.

One common approach involves the alkaline hydrolysis of glucosinolates to release 1-thioglucose. nih.govacs.org This 1-thioglucose then reacts with a chromogenic agent, such as ferricyanide (B76249). nih.govacs.org The reduction of ferricyanide leads to a decrease in absorbance at a specific wavelength (e.g., 420 nm), which is proportional to the total glucosinolate concentration. nih.govacs.org Another method utilizes the reaction of glucosinolates with sodium tetrachloropalladate, where the absorbance is measured at 425 nm. tandfonline.com

While these methods provide a good estimate of the total glucosinolate content and can be validated against HPLC data, they are not suitable for determining the concentration of glucoerucin specifically within a mixture of other glucosinolates. tandfonline.comresearchgate.net

Application of Stable Isotopic Labeling in Quantitative Analysis and Metabolic Flux Studies

Stable isotope labeling is a powerful technique used to trace the metabolic fate of glucoerucin and to perform accurate quantitative analysis. researchgate.netnih.gov This approach involves introducing atoms with a heavier, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H) into the glucoerucin molecule. creative-proteomics.com

For quantitative analysis, isotopically labeled glucoerucin can be synthesized and used as an internal standard in LC-MS analysis. researchgate.net This helps to correct for any variations during sample preparation and analysis, leading to more accurate quantification. researchgate.net

In metabolic flux studies, organisms are supplied with labeled precursors (e.g., ¹³C-glucose or ¹⁵N-labeled nutrients), which are then incorporated into the biosynthetic pathways of glucosinolates. boku.ac.at By analyzing the isotopic patterns in glucoerucin and its metabolites using high-resolution mass spectrometry, researchers can elucidate the metabolic pathways and measure the rates of synthesis and turnover. nih.govboku.ac.at This provides valuable insights into the dynamic nature of glucoerucin metabolism within a biological system. nih.gov The synthesis of isotopically labeled [glucose-¹³C₆]glucoerucin has been reported for use in such studies. researchgate.net

Method Validation and Standardization for Reproducible Research

The reliability and acceptance of data from analytical studies on glucoerucin (potassium) hinge on rigorous method validation and standardization. These processes are fundamental to ensuring that research findings are accurate, precise, and, crucially, reproducible across different laboratories and over time. mdpi.comthe-turing-way.org The lack of well-standardized methods for glucosinolate determination has historically led to inconsistent and conflicting published data. researchgate.netncl.ac.uk Therefore, establishing and adhering to validated analytical protocols is a critical aspect of scientific investigation into this compound. researchgate.net

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. youtube.com It involves evaluating key performance parameters to ensure the method is reliable for the quantitative and/or qualitative analysis of glucoerucin. mdpi.comijpsjournal.com Standardization, on the other hand, involves implementing established protocols, using certified reference materials, and participating in inter-laboratory comparisons to ensure consistency and comparability of results. mdpi.comoup.com

Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are most commonly used for the analysis of glucoerucin. mdpi.comnih.gov The validation of these methods is often performed according to internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH). bohrium.com

Key Validation Parameters

The validation of an analytical method for glucoerucin assesses several key parameters:

Selectivity/Specificity: This ensures that the method can accurately measure glucoerucin without interference from other components in the sample matrix, such as other glucosinolates or plant metabolites. ijpsjournal.combohrium.com Techniques like LC-MS/MS are highly selective, using specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) to uniquely identify and quantify target analytes like glucoerucin. bohrium.comnih.gov

Linearity and Range: Linearity demonstrates a proportional relationship between the concentration of glucoerucin and the analytical signal over a specified range. youtube.comejgm.co.uk A calibration curve is generated by analyzing a series of standards of known concentrations. mdpi.com The linearity is typically evaluated by the correlation coefficient (R²) of the calibration curve, with values greater than 0.99 considered acceptable. ijpsjournal.com For instance, a validated LC-MS/MS method for several glucosinolates, including glucoerucin, demonstrated linearity over concentration ranges from the limit of quantitation up to 1000 µg/kg or 50 µg/mL. bohrium.comnih.gov

Accuracy: Accuracy reflects the closeness of the measured value to the true value. youtube.com It is often determined through recovery studies, where a known amount of glucoerucin standard is added to a blank sample matrix and then analyzed. nih.gov The percentage of the added standard that is measured (% recovery) indicates the method's accuracy. ejgm.co.uk Efficient extraction procedures are crucial for good accuracy, with studies reporting average analyte recoveries for glucosinolates, including glucoerucin, between 85% and 96%. nih.gov One study showed good accuracy for several glucosinolates but noted that for glucoerucin, corrections to quantification results might be necessary as recovery was not optimal under their specific conditions. nih.govmdpi.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. youtube.com It is usually expressed as the relative standard deviation (%RSD). ejgm.co.uk

Repeatability (Intra-day precision): Assesses precision over a short interval on the same day. nih.gov

Intermediate Precision (Inter-day precision): Assesses precision across different days, analysts, or equipment. nih.gov For validated LC-MS/MS methods, precision for glucosinolates like glucoerucin is typically expected to have an RSD of less than 10-15%. bohrium.com One study reported intra-day and inter-day precision values within 6% and 8%, respectively. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of glucoerucin in a sample that can be detected but not necessarily quantified as an exact value. bohrium.com The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. youtube.combohrium.com These values are crucial for analyzing samples with trace amounts of the compound. For example, a validated LC-MS/MS method for twelve glucosinolates reported LODs and LOQs ranging from 1 to 16 µg/kg. nih.gov Another method reported detection and quantification limits in the range of 1-400 ng/mL. bohrium.com

Robustness: This parameter measures a method's capacity to remain unaffected by small, deliberate variations in analytical parameters, such as mobile phase composition, pH, flow rate, or column temperature. youtube.com It provides an indication of the method's reliability during normal usage. youtube.com

The table below summarizes typical validation parameters for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method used for the analysis of glucoerucin and other glucosinolates.

| Validation Parameter | Typical Finding/Value | Reference |

|---|---|---|

| Linearity (R²) | > 0.999 | ijpsjournal.comnih.gov |

| Accuracy (% Recovery) | 85% - 99% | nih.govnih.gov |

| Precision (% RSD) | < 10% | bohrium.com |

| Limit of Detection (LOD) | 1 - 16 µg/kg | nih.gov |

| Limit of Quantitation (LOQ) | 1 - 16 µg/kg | nih.gov |